molecular formula C14H17NO2 B268468 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide

Cat. No. B268468
M. Wt: 231.29 g/mol
InChI Key: LJTGUYKLNSREPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide acts as a positive allosteric modulator of GABA receptors. It enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide are primarily related to its modulation of GABA receptors. It has been found to reduce anxiety-like behavior in animal models and may have potential as a treatment for anxiety disorders. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide in lab experiments is its specificity for GABA receptors. This allows for targeted modulation of neuronal activity without affecting other neurotransmitter systems. However, it is important to note that the effects of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide may vary depending on the specific subtype of GABA receptor being targeted.

Future Directions

There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide. One area of interest is its potential as a therapeutic agent for anxiety disorders and epilepsy. Further studies are needed to determine its efficacy and safety in humans. Additionally, research could focus on the development of more selective modulators of GABA receptors to improve the specificity and potency of these compounds. Finally, the role of GABA receptors in other neurological disorders such as schizophrenia and Alzheimer's disease could be explored using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide as a tool for modulation.
In conclusion, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide is a promising compound for scientific research due to its specificity for GABA receptors and potential applications in the study of neurological disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide involves the reaction of 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography.

Scientific Research Applications

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This makes it useful in studying the role of GABA receptors in various neurological disorders such as epilepsy, anxiety, and depression.

properties

Product Name

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-[2-(2-methylprop-2-enoxy)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17NO2/c1-10(2)9-17-13-6-4-3-5-12(13)15-14(16)11-7-8-11/h3-6,11H,1,7-9H2,2H3,(H,15,16)

InChI Key

LJTGUYKLNSREPU-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2CC2

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2CC2

Origin of Product

United States

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